molecular formula C20H28N4O2 B12183272 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12183272
M. Wt: 356.5 g/mol
InChI Key: SSIBLDPFYPSFFG-UHFFFAOYSA-N
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Description

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused ring system combining pyrimidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Addition of the Morpholin-4-ylethyl Group: This step often involves the use of morpholine and an appropriate alkylating agent.

    Final Functionalization: The methyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and morpholine moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of the fluorophenyl group is particularly interesting due to its known effects on biological activity.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-1-(4-chlorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 7-benzyl-1-(4-bromophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in the presence of the fluorophenyl group. Fluorine atoms are known to enhance the biological activity and metabolic stability of compounds, making this particular derivative potentially more effective and longer-lasting in biological systems compared to its chloro- or bromo- counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7,8-dimethyl-3-(3-methylbutyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H28N4O2/c1-14(2)10-11-22-12-23(17-6-8-18(26-5)9-7-17)20-21-16(4)15(3)19(25)24(20)13-22/h6-9,14H,10-13H2,1-5H3

InChI Key

SSIBLDPFYPSFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCC(C)C)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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